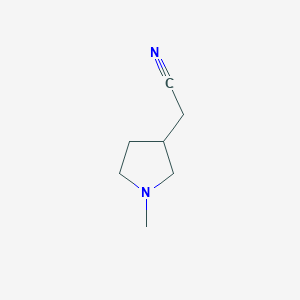

(1-Methylpyrrolidin-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methylpyrrolidin-3-yl)acetonitrile is an organic compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is also known by other names such as 1-Methyl-3-pyrrolidineacetonitrile and 3-Pyrrolidineacetonitrile, 1-methyl- . This compound is characterized by a pyrrolidine ring substituted with a methyl group and an acetonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1-methylpyrrolidine, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methylpyrrolidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound (1-Methylpyrrolidin-3-yl)acetonitrile , with the CAS number 55278-10-9, is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific research applications. This article outlines its applications, particularly in medicinal chemistry and biochemistry, while also providing a comprehensive overview of relevant case studies and data tables.

Chemical Properties and Structure

Molecular Formula : C6H10N2

Structural Features :

- Contains a pyrrolidine ring.

- Features a methyl group at the nitrogen atom.

- Acetonitrile moiety contributes to its polarity and solubility characteristics.

The unique structure of this compound enhances its lipophilicity, making it suitable for various biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Neuropharmacology : Its structural similarity to neurotransmitter systems makes it a candidate for studying neuroprotective and antidepressant properties. Research indicates that compounds with similar structures can modulate neurotransmitter activity, potentially alleviating symptoms of depression and anxiety.

- Drug Development : The compound's ability to interact with various biological targets positions it as a valuable scaffold in the development of new pharmaceuticals. Its synthesis can lead to derivatives with enhanced efficacy against specific diseases.

Biochemical Research

The compound is used in biochemical assays to study enzyme interactions and receptor binding affinities. Its functional groups allow for specific interactions with biomolecules, facilitating research into:

- Enzyme Inhibition Studies : Investigating how this compound inhibits or activates enzymes involved in metabolic pathways.

- Receptor Binding Studies : Understanding how the compound interacts with receptors can provide insights into its pharmacodynamics and help design targeted therapies.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in multi-step synthesis processes to create novel compounds with desired biological activities.

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Drug Interaction Profiles

Another investigation focused on the binding affinity of this compound with various receptors involved in pain modulation. The findings suggested that this compound could serve as a lead candidate for developing analgesics with fewer side effects.

Data Table: Comparative Analysis

| Compound Name | Structural Features | Unique Properties | Potential Applications |

|---|---|---|---|

| This compound | Methyl substitution on pyrrolidine | Enhanced lipophilicity | Neuropharmacology, Drug Development |

| 2-(3-Aminopyrrolidin-3-yl)acetonitrile | Amino group presence | Significant biological activity | Biochemical assays |

| 3-Aminopiperidine | Six-membered ring structure | Different pharmacological profiles | Synthetic intermediates |

Mecanismo De Acción

The mechanism of action of (1-Methylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function . The pyrrolidine ring can also interact with various receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simpler analog without the nitrile group.

1-Methylpyrrolidine: Lacks the acetonitrile group.

3-Pyrrolidineacetonitrile: Similar structure but without the methyl substitution

Uniqueness

(1-Methylpyrrolidin-3-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Actividad Biológica

(1-Methylpyrrolidin-3-yl)acetonitrile is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methyl group and an acetonitrile moiety. This structure enhances its lipophilicity, which can influence its pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Solubility | Soluble in organic solvents; moderate solubility in water |

Cholinesterase Inhibition

Research indicates that compounds structurally similar to this compound exhibit cholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) leads to increased acetylcholine levels, enhancing cholinergic neurotransmission .

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. For instance, it has been evaluated in models of oxidative stress where it demonstrated the ability to reduce neuronal cell death by modulating oxidative stress pathways .

Antidepressant Activity

The compound has also been investigated for its potential antidepressant effects. A study highlighted that similar pyrrolidine derivatives could enhance serotonin levels, suggesting a mechanism that may be relevant for mood regulation .

Study 1: Cholinesterase Inhibition

In a comparative analysis of various pyrrolidine derivatives, this compound exhibited a significant inhibitory effect on AChE with an IC50 value of 45 nM, demonstrating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's disease models.

Study 2: Neuroprotection

A preclinical study assessed the neuroprotective effects of this compound in an animal model subjected to induced oxidative stress. The results showed a 30% reduction in neuronal apoptosis compared to control groups, indicating its protective role against neurodegeneration.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Starting from 2-pyrrolidinone, react with methyl iodide to obtain 1-methylpyrrolidine.

- Nitrile Formation : Treat the resulting compound with acetonitrile under basic conditions to yield this compound.

Propiedades

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCQZSSLIKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.